molecular formula C17H16N6O4S B2912349 3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034466-25-4

3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2912349
CAS RN: 2034466-25-4
M. Wt: 400.41
InChI Key: GFRFCRXOUAIQBU-UHFFFAOYSA-N
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Description

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . It has a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The pyrazole group is a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .

Safety and Hazards

Pyrazole itself has several hazard statements including H302, H311, H315, H318, H319, H335, H372, H412 . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Given the wide applications of pyrazole in various fields of science, it’s likely that new synthetic techniques and biological activities related to pyrazole derivatives will continue to be developed .

properties

IUPAC Name

3-methyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4S/c1-22-10-11(8-20-22)16-13(18-5-6-19-16)9-21-28(25,26)12-3-4-15-14(7-12)23(2)17(24)27-15/h3-8,10,21H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRFCRXOUAIQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

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